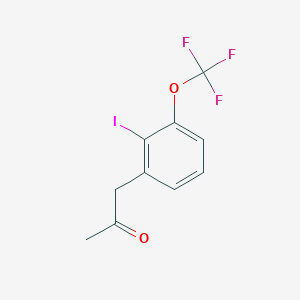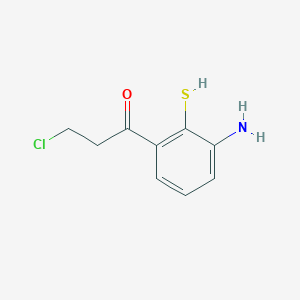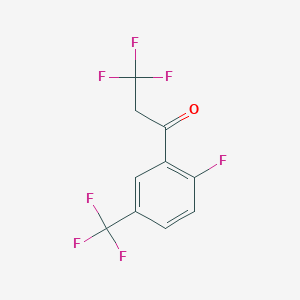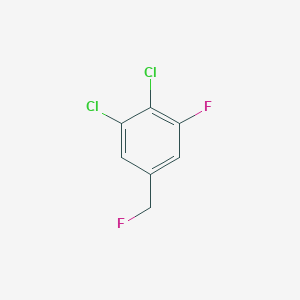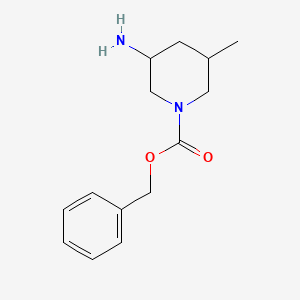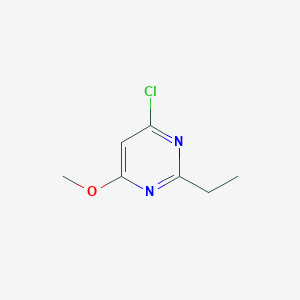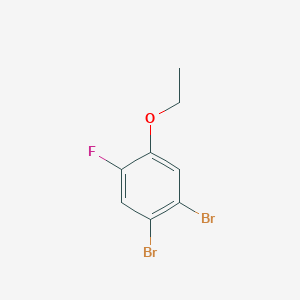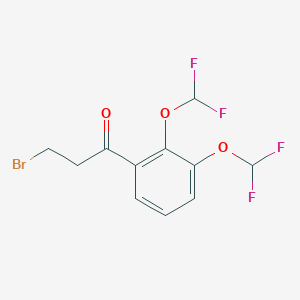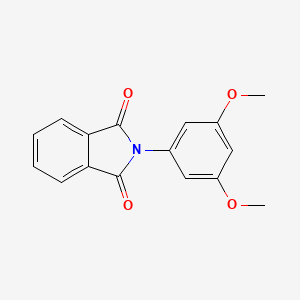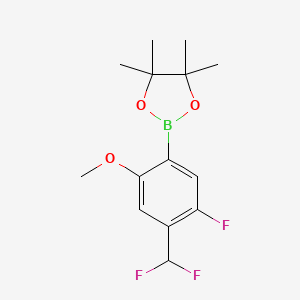
2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, a fluorine atom, and a methoxy group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The presence of fluorine atoms in organic molecules often imparts unique properties, making them valuable in various applications, including pharmaceuticals and agrochemicals.
Métodos De Preparación
The synthesis of 2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the introduction of the difluoromethyl group onto the phenyl ring. One common method is the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the aromatic ring. This process often employs metal-based catalysts to facilitate the reaction . The reaction conditions usually involve the use of solvents like chlorobenzene and the presence of ligands such as bis(diphenylphosphino)ferrocene (DPPF) .
Análisis De Reacciones Químicas
2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Aplicaciones Científicas De Investigación
2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the difluoromethyl and dioxaborolane groups. The difluoromethyl group can act as a hydrogen-bond donor, enhancing the compound’s interactions with biological targets . The dioxaborolane moiety allows the compound to undergo cross-coupling reactions, facilitating the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other difluoromethylated aromatic compounds and dioxaborolane derivatives. These compounds share similar reactivity patterns but may differ in their specific applications and properties . For example:
Difluoromethylated Aromatics: Compounds like difluoromethyl benzene derivatives exhibit similar reactivity in substitution and cross-coupling reactions.
Dioxaborolane Derivatives: Other dioxaborolane compounds can participate in Suzuki-Miyaura cross-coupling reactions, but their specific reactivity and applications may vary depending on the substituents attached to the aromatic ring.
Propiedades
Fórmula molecular |
C14H18BF3O3 |
|---|---|
Peso molecular |
302.10 g/mol |
Nombre IUPAC |
2-[4-(difluoromethyl)-5-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O3/c1-13(2)14(3,4)21-15(20-13)9-7-10(16)8(12(17)18)6-11(9)19-5/h6-7,12H,1-5H3 |
Clave InChI |
KJKPJWBYFSNAGX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


